3-(4-Fluorophenylthio)butyric acid
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Overview
Description
3-(4-Fluorophenylthio)butyric acid is an organic compound with the molecular formula C10H11FO2S and a molecular weight of 214.26 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include a fluorophenylthio group attached to a butyric acid backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenylthio)butyric acid typically involves the reaction of 4-fluorothiophenol with butyric acid derivatives under controlled conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the thiophenol, followed by nucleophilic substitution with a butyric acid derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles to laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenylthio)butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted phenylthio derivatives.
Scientific Research Applications
3-(4-Fluorophenylthio)butyric acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in proteomics research to study protein interactions and functions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Butyric Acid: A short-chain fatty acid with similar structural properties but lacking the fluorophenylthio group.
Phenylbutyric Acid: Contains a phenyl group instead of a fluorophenylthio group.
Uniqueness
3-(4-Fluorophenylthio)butyric acid is unique due to the presence of the fluorophenylthio group, which imparts distinct chemical and physical properties, making it valuable for specific research applications .
Properties
Molecular Formula |
C10H11FO2S |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
3-(4-fluorophenyl)sulfanylbutanoic acid |
InChI |
InChI=1S/C10H11FO2S/c1-7(6-10(12)13)14-9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13) |
InChI Key |
QLYYIOYEODVXCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)SC1=CC=C(C=C1)F |
Origin of Product |
United States |
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